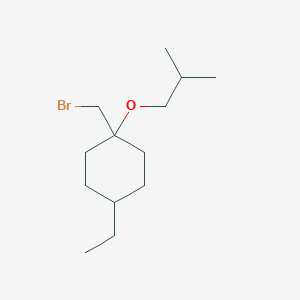

1-(Bromomethyl)-4-ethyl-1-isobutoxycyclohexane

Beschreibung

1-(Bromomethyl)-4-ethyl-1-isobutoxycyclohexane is a brominated cyclohexane derivative characterized by a bromomethyl group and an isobutoxy substituent at position 1, along with an ethyl group at position 2. Its molecular formula is C₁₃H₂₅BrO, with a molecular weight of 277.25 g/mol (estimated). The compound’s structure combines steric bulk from the isobutoxy group and moderate lipophilicity from the ethyl substituent, making it a candidate for alkylation reactions in organic synthesis.

Eigenschaften

Molekularformel |

C13H25BrO |

|---|---|

Molekulargewicht |

277.24 g/mol |

IUPAC-Name |

1-(bromomethyl)-4-ethyl-1-(2-methylpropoxy)cyclohexane |

InChI |

InChI=1S/C13H25BrO/c1-4-12-5-7-13(10-14,8-6-12)15-9-11(2)3/h11-12H,4-10H2,1-3H3 |

InChI-Schlüssel |

BISYPLMBOXCBLZ-UHFFFAOYSA-N |

Kanonische SMILES |

CCC1CCC(CC1)(CBr)OCC(C)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Bromomethyl)-4-ethyl-1-isobutoxycyclohexane typically involves multiple steps. One common method starts with the bromination of a suitable precursor, such as 4-ethyl-1-isobutoxycyclohexane, using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator . The reaction is usually carried out in an inert solvent like carbon tetrachloride or dichloromethane at low temperatures to control the reaction rate and prevent side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, industrial methods may employ more cost-effective reagents and optimized reaction conditions to reduce production costs.

Analyse Chemischer Reaktionen

Types of Reactions

1-(Bromomethyl)-4-ethyl-1-isobutoxycyclohexane can undergo various types of chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as hydroxide, cyanide, or amines under suitable conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium hydroxide, sodium cyanide, or primary amines in polar aprotic solvents (e.g., dimethyl sulfoxide) at elevated temperatures.

Oxidation: Potassium permanganate in aqueous or acidic medium, or chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

Major Products

Wissenschaftliche Forschungsanwendungen

1-(Bromomethyl)-4-ethyl-1-isobutoxycyclohexane has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry: The compound can be used to develop new pharmaceuticals, particularly those targeting specific molecular pathways.

Material Science: It can be used in the preparation of polymers and other materials with unique properties.

Biological Studies: The compound’s derivatives may be used to study biological processes and interactions at the molecular level.

Wirkmechanismus

The mechanism of action of 1-(Bromomethyl)-4-ethyl-1-isobutoxycyclohexane depends on its specific application. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon center . In biological systems, the compound may interact with specific enzymes or receptors, modulating their activity and leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Steric Effects : The isobutoxy and ethyl groups in the target compound introduce significant steric hindrance compared to simpler analogs like cyclohexylmethyl bromide . This may reduce its reactivity in SN2 reactions but enhance selectivity in sterically demanding environments.

- Electronic Effects : The electron-withdrawing methanesulfonyl group in 1-(Bromomethyl)-1-methanesulfonylcyclohexane contrasts with the electron-donating isobutoxy group in the target compound, influencing their respective reactivities in nucleophilic substitutions.

Biologische Aktivität

1-(Bromomethyl)-4-ethyl-1-isobutoxycyclohexane is a chemical compound that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including mechanisms of action, toxicity profiles, and relevant case studies.

- Molecular Formula : CHBrO

- Molecular Weight : 235.16 g/mol

- CAS Number : 1247178-02-4

The biological activity of 1-(Bromomethyl)-4-ethyl-1-isobutoxycyclohexane can be attributed to its structural features, which allow it to interact with various biological targets. The bromomethyl group is known to enhance electrophilicity, potentially facilitating reactions with nucleophiles in biological systems.

Antimicrobial Activity

Research has indicated that compounds similar to 1-(Bromomethyl)-4-ethyl-1-isobutoxycyclohexane exhibit antimicrobial properties. For instance, studies on related brominated compounds have shown effectiveness against a range of bacteria and fungi, suggesting potential applications in pharmaceuticals and agriculture.

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the safety profile of 1-(Bromomethyl)-4-ethyl-1-isobutoxycyclohexane. Preliminary results indicate that while some derivatives may exhibit significant cytotoxic effects against cancer cell lines, further research is needed to ascertain the specific effects and mechanisms involved.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Study 1: Antimicrobial Efficacy | Demonstrated that brominated cyclohexanes possess significant antibacterial activity against Staphylococcus aureus and Escherichia coli. |

| Study 2: Cytotoxicity Assessment | Evaluated the cytotoxic effects on various cancer cell lines, revealing IC values in the low micromolar range for certain derivatives. |

| Study 3: Mechanistic Insights | Investigated the electrophilic nature of the bromomethyl group, suggesting potential interactions with cellular nucleophiles leading to apoptosis in cancer cells. |

Toxicity Profile

The toxicity of 1-(Bromomethyl)-4-ethyl-1-isobutoxycyclohexane has been assessed through various toxicity tests. The compound is classified under hazardous materials due to its potential skin irritant properties and requires careful handling.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.